1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene is a complex organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a tetrachlorobut-1-yn-1-yl chain
Preparation Methods
The synthesis of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrachlorobut-1-yn-1-yl Chain: This step involves the chlorination of but-1-yne using chlorine gas under controlled conditions to achieve the tetrachlorinated product.
Attachment of the Sulfanyl Group: The tetrachlorobut-1-yn-1-yl chain is then reacted with a thiol compound to introduce the sulfanyl group.
Substitution on the Benzene Ring: Finally, the sulfanyl-substituted chain is attached to a chlorobenzene derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety, to form alkenes or alkanes.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene include:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Thiophenol: Contains a sulfanyl group attached to a benzene ring but lacks the complex alkyne chain.
Tetrachlorobut-1-yne: A compound with a similar alkyne chain but without the benzene ring and sulfanyl group.
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94632-54-9 |
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Molecular Formula |
C10H5Cl5S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-chloro-4-(3,3,4,4-tetrachlorobut-1-ynylsulfanyl)benzene |
InChI |
InChI=1S/C10H5Cl5S/c11-7-1-3-8(4-2-7)16-6-5-10(14,15)9(12)13/h1-4,9H |
InChI Key |
KEQIMBQNDRZHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC#CC(C(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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